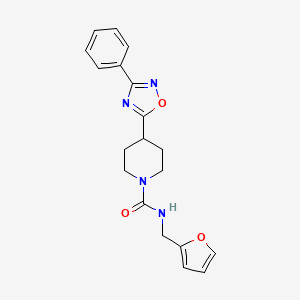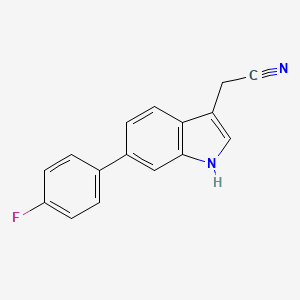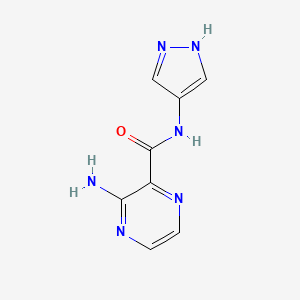![molecular formula C23H22N2O2 B7561230 N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide, commonly known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAC is a synthetic molecule that belongs to the family of acenaphthene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
作用机制
DMAC acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, DMAC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, DMAC has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DMAC has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These include the modulation of neurotransmitter levels, the inhibition of acetylcholinesterase activity, the reduction of oxidative stress, and the inhibition of inflammatory pathways. These effects suggest that DMAC may have potential therapeutic applications in the treatment of various neurological and inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of DMAC is its high potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in the brain and for developing new drugs for the treatment of neurological disorders. Additionally, DMAC has been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate for further development.
However, one of the limitations of DMAC is its relatively complex synthesis method, which can make it difficult to produce large quantities of the compound. Additionally, DMAC has been shown to have poor solubility in water, which can limit its use in certain experimental settings.
未来方向
Despite the promising results obtained in various scientific fields, there is still much to be explored regarding the potential applications of DMAC. Some future directions for research include:
1. Investigating the potential therapeutic effects of DMAC in animal models of neurological and inflammatory disorders.
2. Developing new synthetic methods for the production of DMAC and its derivatives.
3. Exploring the potential applications of DMAC in the field of material science, particularly in the development of organic semiconductors and optoelectronic devices.
4. Investigating the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of DMAC.
5. Developing new drug candidates based on the structure of DMAC for the treatment of various diseases.
In conclusion, DMAC is a synthetic molecule that has shown promising results in various fields of scientific research. Its unique properties make it a valuable tool for studying the role of acetylcholine in the brain and for developing new drugs for the treatment of neurological disorders. Further research is needed to fully explore the potential applications of DMAC and its derivatives.
合成方法
DMAC can be synthesized through a multi-step process that involves the reaction of 1,2-dihydroacenaphthylene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 3-(dimethylcarbamoyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure DMAC.
科学研究应用
DMAC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMAC has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In material science, DMAC has been used as a building block to synthesize novel organic materials with unique properties. In chemical biology, DMAC has been used as a tool to study protein-ligand interactions and enzyme kinetics.
属性
IUPAC Name |
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25(2)23(27)18-7-3-5-15(13-18)14-24-22(26)20-12-11-17-10-9-16-6-4-8-19(20)21(16)17/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVYCYCCBHCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)


![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)
![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)


